molecular formula C13H16N2O B2691667 8-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole CAS No. 41505-84-4

8-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No. B2691667
CAS RN: 41505-84-4
M. Wt: 216.284
InChI Key: DFBGAQRXYSMOMN-UHFFFAOYSA-N
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Description

“8-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole” is a chemical compound with the molecular formula C13H16N2O and a molecular weight of 216.28 .


Molecular Structure Analysis

The molecular structure of “8-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole” consists of a pyrido[4,3-b]indole core, which is a bicyclic system containing a pyridine ring fused with an indole ring. This core is substituted at the 8-position with a methoxy group and at the 2-position with a methyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “8-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole” include a molecular formula of C13H16N2O and a molecular weight of 216.28 .

Scientific Research Applications

Antiviral Activity

Indole derivatives have been investigated for their antiviral properties. While specific studies on 8-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole are limited, it’s worth exploring its potential as an antiviral agent. Researchers could assess its efficacy against viral infections, including HIV-1 .

Anticancer Potential

Indole-based compounds often exhibit promising anticancer activity. Researchers could explore the effects of 8-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole on cancer cell lines. In silico studies, molecular docking, and in vitro experiments could shed light on its interactions with cancer-related proteins and pathways .

Future Directions

The future directions for “8-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole” could involve further exploration of its potential biological activities. For instance, similar compounds have shown high anti-tumor activity , suggesting potential applications in cancer research.

properties

IUPAC Name

8-methoxy-2-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-15-6-5-13-11(8-15)10-7-9(16-2)3-4-12(10)14-13/h3-4,7,14H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFBGAQRXYSMOMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C3=C(N2)C=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

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